Corydalmine

Description

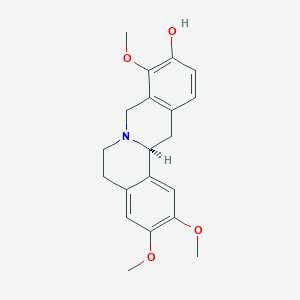

Structure

3D Structure

Properties

IUPAC Name |

(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXHTWYVOYYDC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952751 | |

| Record name | 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-84-4 | |

| Record name | (-)-Corydalmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corydalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYDALMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV8DX4568D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Corydalmine: Natural Sources and Extraction Methodologies

Introduction

Corydalmine, a protoberberine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, including analgesic and anti-inflammatory properties.[1][2] Found primarily within the plant genus Corydalis, this guide provides a comprehensive overview of the natural sources of this compound and delves into the technical methodologies for its extraction, isolation, and purification.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed, field-proven protocols.

Part 1: Natural Sources of this compound

This compound is a secondary metabolite found in various species of the genus Corydalis, which encompasses over 540 species of herbaceous plants in the family Papaveraceae.[1] The concentration and presence of this compound can vary significantly between species and even within different parts of the same plant.

Primary Plant Sources

The most well-documented sources of this compound are the tubers and roots of several Corydalis species. The table below summarizes some of the key species known to contain this alkaloid.

| Plant Species | Family | Plant Part | Key Findings | References |

| Corydalis yanhusuo | Papaveraceae | Tuber | A primary source for a variety of protoberberine alkaloids, including this compound. Widely used in traditional Chinese medicine. | [1][5] |

| Corydalis chaerophylla | Fumariaceae | Roots | Confirmed isolation of (-)-corydalmine. | [3][4] |

| Corydalis ambigua | Papaveraceae | Tuber | Contains a complex mixture of alkaloids, with some reports indicating the presence of this compound. | [6][7] |

| Corydalis longipes | Papaveraceae | Whole Plant | Known to contain various alkaloids, with studies identifying this compound among them. | [3][4] |

| Corydalis saxicola | Papaveraceae | Whole Plant | Studied for its total alkaloid content, with this compound being a constituent. | [8] |

The selection of the plant source is a critical first step, as the initial concentration of this compound will directly impact the overall yield and efficiency of the extraction and purification process.

Part 2: Extraction and Isolation Methodologies

The extraction and isolation of this compound from its natural matrix is a multi-step process that requires careful optimization to maximize yield and purity. The choice of methodology is often a balance between efficiency, cost, and the desired scale of production.

Causality Behind Experimental Choices

The general strategy for extracting protoberberine alkaloids like this compound is based on their chemical properties. As basic compounds, their solubility is highly dependent on pH. They are typically found in plants as salts and are soluble in polar solvents. By manipulating the pH, it is possible to convert them into their free base form, which is more soluble in nonpolar organic solvents. This principle underpins the widely used acid-base partitioning technique.

Chromatographic separation is then employed to isolate this compound from the complex mixture of other alkaloids and plant metabolites. The choice of chromatographic technique depends on the polarity and structural similarity of the co-extracted compounds.

Workflow for this compound Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Experimental Protocols

Protocol 1: Optimized Reflux Extraction and Macroporous Resin Purification

This protocol is adapted from methodologies optimized for the extraction of total alkaloids from Corydalis yanhusuo.[5]

Stage 1: Reflux Extraction

-

Preparation: Grind dried tubers of Corydalis yanhusuo into a coarse powder.

-

Solvent Preparation: Prepare a 70% ethanol solution and adjust the pH to 10 using diluted ammonia. The alkaline condition aids in the extraction of free base alkaloids.

-

Extraction:

-

Add the prepared solvent to the powdered plant material at a liquid-to-solid ratio of 20:1 (v/w).[5]

-

Heat the mixture and perform reflux extraction for 60 minutes.

-

Filter the mixture to collect the filtrate.

-

Repeat the reflux extraction on the plant residue with fresh solvent for another 60 minutes and filter.

-

-

Concentration: Combine the filtrates from both extractions and concentrate under reduced pressure to remove the ethanol.

Stage 2: Macroporous Adsorption Resin Purification

-

Resin Selection: NKA-9 macroporous adsorption resin is a suitable choice for enriching C. yanhusuo alkaloids.[5]

-

Column Preparation: Pre-treat the resin according to the manufacturer's instructions and pack it into a column.

-

Loading: Load the concentrated aqueous extract onto the resin column.

-

Washing: Wash the column with 5 bed volumes (BV) of distilled water to remove water-soluble impurities like sugars and salts.[5]

-

Elution: Elute the alkaloids from the resin using 12 BV of 70% ethanol.[5]

-

Final Product: Evaporate the solvent from the eluate to obtain a dried total alkaloid extract. This extract is now enriched and ready for further isolation steps.

Protocol 2: Acid-Base Partitioning for Protoberberine Alkaloids

This is a classic and effective method for separating alkaloids from non-alkaloidal compounds.[9][10]

-

Acidification: Dissolve the crude extract (from solvent extraction) in a 5% hydrochloric acid solution. This converts the alkaloids into their salt form, making them soluble in the aqueous phase.

-

Washing with Organic Solvent: Wash the acidic solution with a nonpolar organic solvent like chloroform or dichloromethane. This removes non-alkaloidal, lipophilic impurities.

-

Basification: Make the aqueous layer alkaline (pH 9-10) by adding ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are less soluble in water.

-

Extraction of Free Bases: Extract the liberated alkaloid bases with chloroform or dichloromethane multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified total alkaloid fraction.

Protocol 3: Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used for the final isolation of pure this compound from the enriched alkaloid fraction.[5][11][12]

-

Sample Preparation: Dissolve the dried total alkaloid extract in the initial mobile phase for HPLC and filter through a 0.45 µm syringe filter.

-

Instrumentation and Column:

-

A preparative HPLC system equipped with a UV detector and a fraction collector.

-

A C18 reversed-phase preparative column is a common choice.

-

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. The acidic modifier helps to achieve sharp peaks by protonating the alkaloids.

-

Optimization: The specific gradient profile must be optimized to achieve baseline separation of this compound from other structurally similar alkaloids.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.

-

Post-Isolation Processing: Combine the fractions containing pure this compound and remove the solvent under reduced pressure to yield the purified compound.

Advanced Chromatographic Techniques: Mixed-Mode Chromatography

For particularly complex mixtures of alkaloids, mixed-mode chromatography offers an alternative and powerful separation mechanism.[13][14] This technique utilizes a stationary phase with multiple functionalities, such as both ion-exchange and reversed-phase characteristics.

A reversed-phase/weak cation-exchange (C18WCX) mixed-mode column can be used to separate alkaloids into different classes (e.g., tertiary and quaternary amines) in a single run, simplifying subsequent purification steps.[13] This approach can significantly improve the efficiency of isolating this compound from a complex crude extract.

Part 3: Biosynthesis of this compound

This compound belongs to the protoberberine class of benzylisoquinoline alkaloids. Its biosynthesis in plants is a complex enzymatic process that originates from the amino acid tyrosine.

Sources

- 1. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New alkaloids from Corydalis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gxsf.magtech.com.cn [gxsf.magtech.com.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 12. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. Purification of tertiary and quaternary alkaloids from Rhizoma Corydalis using reversed-phase/weak cation-exchange mixed-mode class separation combined with preparative C18 and silica based strong cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cytivalifesciences.com [cytivalifesciences.com]

The Biological Nexus of Corydalmine and its Congeners: An In-Depth Technical Guide to their Bioactivities and Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Corydalmine, a protoberberine alkaloid isolated from the traditional medicinal herb Corydalis, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the biological activities of this compound and its closely related derivatives, with a primary focus on their potent anti-inflammatory, analgesic, and emerging neuroprotective properties. We delve into the intricate molecular mechanisms underpinning these effects, particularly the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is designed to be a practical resource, offering not only a deep dive into the scientific literature but also detailed, field-proven experimental protocols for the evaluation of these compounds. Furthermore, we present visual workflows and signaling pathway diagrams to facilitate a clear and comprehensive understanding of the concepts discussed.

Introduction: The Therapeutic Potential of Corydalis Alkaloids

For centuries, extracts from the Corydalis genus have been a cornerstone of traditional medicine, particularly in Asia, for the management of pain and inflammation[1]. The therapeutic efficacy of these extracts is largely attributed to their rich content of isoquinoline alkaloids, with this compound being a prominent member[2]. Modern pharmacological studies have begun to systematically validate these traditional uses, revealing a spectrum of biological activities that extend to neuroprotection and antifungal effects[3][4]. This guide will focus on this compound and its immediate structural relatives, dehydrocorydaline and corydaline, to provide a nuanced understanding of their therapeutic promise and the molecular intricacies that govern their actions.

Key Biological Activities and Underlying Mechanisms

The pharmacological profile of this compound and its derivatives is multifaceted, with a significant body of research pointing towards their potent anti-inflammatory and analgesic effects. More recent investigations have also shed light on their potential as neuroprotective agents.

Anti-Inflammatory and Analgesic Effects: Targeting the NF-κB Signaling Cascade

A substantial body of evidence indicates that the anti-inflammatory and analgesic properties of this compound and its analogues are mediated through the inhibition of the NF-κB signaling pathway[5][6][7]. NF-κB is a pivotal transcription factor that orchestrates the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Levo-corydalmine has been demonstrated to effectively alleviate neuropathic pain by suppressing the activation of microglia and the subsequent inflammatory cascade in the spinal cord[3]. This is achieved through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK)/NF-κB signaling pathway[3]. Furthermore, levo-corydalmine has been shown to inhibit the NF-κB-dependent CXCL1/CXCR2 signaling pathway, which is crucial in the pathogenesis of vincristine-induced neuropathic pain[3].

Studies comparing this compound with its analogues, dehydrocorydaline and corydaline, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have revealed that these compounds significantly reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[6][7]. This effect is attributed to the promotion of IκBα expression, an endogenous inhibitor of NF-κB, and the subsequent reduction of NF-κB nuclear translocation[6][7].

Signaling Pathway: this compound's Inhibition of the NF-κB Cascade

Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB activation.

Neuroprotective Effects

Emerging evidence suggests that this compound and its derivatives possess neuroprotective properties. While the exact mechanisms are still under investigation, their anti-inflammatory and antioxidant activities are likely key contributors. The ability to mitigate neuroinflammation, a common feature in many neurodegenerative diseases, positions these compounds as promising candidates for further research in this area[4][8]. Studies on related alkaloids have shown protective effects against glutamate-induced neurotoxicity and scopolamine-induced cognitive deficits, suggesting potential therapeutic avenues for conditions like Alzheimer's disease[9][10].

Antifungal Activity

This compound has also been reported to exhibit antifungal properties, inhibiting the spore germination of various plant pathogenic and saprophytic fungi[3]. This bioactivity suggests potential applications in agriculture or as a lead compound for the development of novel antifungal agents.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study of a wide range of synthetic this compound derivatives is not yet available, preliminary insights can be gleaned from comparing the activities of this compound, dehydrocorydaline, and corydaline.

| Compound | Key Structural Feature | Relative Anti-inflammatory Potency |

| Dehydrocorydaline | Quaternary nitrogen, extended conjugation | High |

| Corydaline | Tertiary nitrogen, saturated ring | Moderate |

| This compound | Tertiary nitrogen, saturated ring, additional hydroxyl group | Moderate |

The greater anti-inflammatory potency of dehydrocorydaline suggests that the planarity and positive charge of the quaternary isoquinoline system may be crucial for its interaction with molecular targets in the NF-κB pathway[6]. Further synthetic modifications, such as the introduction of different substituents on the aromatic rings, could provide a more detailed understanding of the SAR and lead to the development of more potent and selective inhibitors.

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the biological activities of this compound and its derivatives. These are based on established methodologies reported in the literature.

Western Blot Analysis of NF-κB Activation in Microglia

This protocol details the detection of phosphorylated p65 (a marker of NF-κB activation) in BV2 microglial cells.

Workflow Diagram: Western Blot for p-p65

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Neuroprotective Properties of Rutin Hydrate against Scopolamine-Induced Deficits in BDNF/TrkB/ERK/CREB/Bcl2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory and Neuromodulatory Mechanisms of Action

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Corydalmine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular mechanisms of this compound, an isoquinoline alkaloid derived from Corydalis species. As a compound with significant therapeutic potential, particularly in the realms of inflammation, pain, and cardiovascular disease, a thorough understanding of its in vitro activity is crucial for its continued development. This document synthesizes current research to offer a technical overview of its primary signaling pathways, complete with experimental protocols and data interpretation insights.

One of the most extensively studied properties of this compound is its potent anti-inflammatory effect, which is intrinsically linked to its neuromodulatory and analgesic activities. In vitro studies have pinpointed the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade as a central mechanism. Levo-corydalmine (l-CDL) has been shown to attenuate microglia activation and neuropathic pain by targeting upstream kinases that regulate this pathway.

Inhibition of the ASK1-p38 MAPK/NF-κB Signaling Axis

A key pathway implicated in the inflammatory response, particularly in microglia, is the Apoptosis Signal-regulating Kinase 1 (ASK1) and p38 Mitogen-Activated Protein Kinase (MAPK) cascade, which leads to the activation of NF-κB. This compound intervenes in this pathway, preventing the downstream inflammatory gene expression.

Levo-corydalmine has been observed to significantly inhibit the phosphorylation of ASK1 in the spinal cord of neuropathic pain models. In vitro, in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, ASK1 inhibitors suppress the activation of microglia and decrease levels of phosphorylated ASK1 (p-ASK1), p-p65 (the activated subunit of NF-κB), and p-p38 MAPK. Consequently, the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is reduced. This demonstrates that this compound's analgesic effects are, at least in part, due to its ability to suppress neuroinflammation by inhibiting this specific signaling axis.

Figure 1: this compound's inhibition of the ASK1-p38 MAPK/NF-κB pathway.

Downregulation of Pro-inflammatory Cytokines

In RAW 264.7 macrophages stimulated with LPS, this compound demonstrates a dose-dependent suppression of pro-inflammatory cytokine production.[1][2] It effectively downregulates the expression of TNF-α and IL-6 at both the mRNA and protein levels.[1] Furthermore, it suppresses the mRNA expression of IL-1β.[1] This broad anti-inflammatory action is achieved by preventing the nuclear translocation of NF-κB, which is the master transcriptional regulator for these cytokines.[1][2]

| Compound | Cell Line | Stimulant | Cytokine Inhibited | Effective Concentration | Reference |

| This compound | RAW 264.7 | LPS (20 ng/mL) | TNF-α, IL-6, IL-1β (mRNA) | 15, 30, 60, 90 µM | [1] |

| Levo-corydalmine | BV-2 Microglia | LPS | TNF-α, IL-1β | Not specified |

Experimental Protocol: Assessing Anti-inflammatory Effects in Macrophages

This protocol outlines the key steps to validate the anti-inflammatory activity of this compound in a macrophage cell line.

1. Cell Culture and Maintenance:

-

Cell Line: RAW 264.7 murine macrophages.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent stocks.

2. In Vitro Inflammation Assay:

-

Rationale: To mimic an inflammatory state, cells are stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that activates Toll-like receptor 4 (TLR4) and downstream inflammatory signaling.

-

Procedure:

-

Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10⁵ cells/well and allow them to adhere overnight.[1]

-

Pre-treat the cells with various concentrations of this compound (e.g., 15, 30, 60, 90 µM) or a vehicle control (e.g., DMSO) for 2 hours.[1]

-

Induce inflammation by adding LPS to a final concentration of 20 ng/mL to all wells except the negative control.[1]

-

Incubate for an additional 6 hours (for mRNA analysis) or 24 hours (for protein analysis).[1]

-

3. Cytokine Quantification (ELISA):

-

Rationale: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to accurately quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Collect the culture medium from each well after the incubation period.

-

Centrifuge to pellet any detached cells and use the supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., R&D Systems, eBioscience).

-

Read absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

-

4. Gene Expression Analysis (qRT-PCR):

-

Rationale: Quantitative Real-Time PCR measures the mRNA levels of target genes to determine if the compound's effect is at the transcriptional level.

-

Procedure:

-

After the 6-hour incubation, wash the cells with PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.

-

Synthesize cDNA from the RNA template using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the LPS-treated control.

-

5. Western Blot for NF-κB Pathway Proteins:

-

Rationale: Western blotting allows for the detection and semi-quantification of key signaling proteins to confirm the mechanism of action.

-

Procedure:

-

Prepare whole-cell lysates from treated cells. For translocation studies, perform nuclear and cytoplasmic fractionation.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin for whole-cell, Lamin B1 for nuclear).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates translocation. A decrease in IκBα indicates its degradation and subsequent NF-κB activation.

-

Cardiovascular Protective Mechanisms

Recent studies have revealed a protective role for this compound in the cardiovascular system, specifically in preventing endothelial dysfunction, a key event in the pathogenesis of atherosclerosis.[3]

Regulation of the DDIT3-eNOS Pathway

Levo-corydalmine (l-CDL) has been shown to suppress endothelial cell activation induced by oxidized low-density lipoprotein (ox-LDL) and improve vasodilation.[3] The underlying mechanism involves the regulation of the DNA damage-inducible transcript 3 (DDIT3) and endothelial nitric oxide synthase (eNOS) pathway.[3]

In vitro experiments demonstrate that l-CDL inhibits the transcriptional activity of DDIT3.[3] DDIT3 is a transcription factor that can suppress the expression of eNOS. By inhibiting DDIT3, l-CDL promotes the expression of eNOS, the enzyme responsible for producing nitric oxide (NO), a critical vasodilator. This effect was confirmed to be reversible by the overexpression of DDIT3, validating it as a direct target.[3] This mechanism suggests this compound could be beneficial in conditions characterized by endothelial dysfunction.

Figure 3: A generalized workflow for investigating this compound's in vitro mechanisms.

Summary and Future Directions

In vitro studies have established this compound as a multi-target compound with robust anti-inflammatory and cardiovascular protective effects. Its primary mechanisms involve the inhibition of pro-inflammatory signaling pathways such as ASK1-p38 MAPK/NF-κB and the protective modulation of the DDIT3-eNOS axis in endothelial cells.

Future in vitro research should aim to:

-

Confirm and Quantify Dopamine Receptor Activity: Conduct comprehensive radioligand binding and functional assays for this compound across all dopamine receptor subtypes.

-

Investigate Ion Channel Modulation: Screen this compound against a panel of relevant ion channels (e.g., sodium, potassium, calcium channels) to explore potential direct effects on neuronal excitability and vascular tone.

-

Broaden Kinase Profiling: Utilize kinase screening panels to identify other potential upstream targets that could contribute to its observed effects.

-

Elucidate Anticancer Potential: While other Corydalis alkaloids show cytotoxic effects, this compound's specific activity against cancer cell lines is an area ripe for investigation, including cell viability, apoptosis, and cell cycle analysis. [4][5] By systematically exploring these pathways, the scientific community can build a more complete picture of this compound's therapeutic potential and pave the way for its rational drug development.

References

-

Adsersen, A., Kjølbye, A., Prior, C., & Nyman, U. (2007). Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava Schweigg. & Kort. Journal of Ethnopharmacology, 113(1), 179-183. [Link]

-

Request PDF. (2025). Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava Schweigg. & Kort. ResearchGate. [Link]

-

Ma, Z. Z., Xu, W., Su, H., & Wang, J. B. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 13(9), 2314-2321. [Link]

-

Xiao, H. T., Peng, J., Liang, Y., Yang, J., Bai, X., Hao, X. Y., Yang, F. M., & Sun, Q. Y. (2011). Acetylcholinesterase inhibitors from Corydalis yanhusuo. Natural Product Research, 25(15), 1418-1422. [Link]

-

Li, Y., Chen, Y., Liu, J., Zhang, Y., & Wang, N. (2022). Uncovering the Effect and Mechanism of Rhizoma Corydalis on Myocardial Infarction Through an Integrated Network Pharmacology Approach and Experimental Verification. Frontiers in Cardiovascular Medicine, 9, 848974. [Link]

-

Li, Y., Chen, Y., Liu, J., Zhang, Y., & Wang, N. (2024). Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells. Fitoterapia, 173, 105791. [Link]

-

Chlebek, J., Macáková, K., Cahlíková, L., Kurfürst, M., Kuneš, J., & Opletal, L. (2011). Acetylcholinesterase and Butyrylcholinesterase Inhibitory Compounds from Corydalis cava (Fumariaceae). Natural Product Communications, 6(5), 1934578X1100600. [Link]

-

Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (n.d.). Preprints.org. [Link]

-

Wang, Y., et al. (2023). Integrating serum pharmacochemistry and network pharmacology to reveal the active constituents and mechanism of Corydalis Rhizoma in treating Alzheimer's disease. Frontiers in Pharmacology, 14. [Link]

-

Chen, J., Wu, H., Wang, Q., Liu, J., Zhang, Z., & Chen, Y. (2020). Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage. Evidence-Based Complementary and Alternative Medicine, 2020, 2017498. [Link]

-

Wang, L., Zhang, Y., & Wang, Z. (2020). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology, 58(1), 148-160. [Link]

-

Zhang, Y., Wang, C., Wang, L., & Wang, Z. (2023). Ethnomedicine, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Rhizoma Corydalis: A Systematic Review. Frontiers in Pharmacology, 14, 1169324. [Link]

-

Zhou, H. H., Wang, C. Y., Wu, H. Y., & Wang, J. B. (2012). l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors. Acta Pharmacologica Sinica, 33(10), 1257-1266. [Link]

-

Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage. (2025). ResearchGate. [Link]

-

Zhang, Y., et al. (2025). Levo-corydalmine derived from Rhizoma Corydalis suppresses Ox-LDL-induced endothelial cell activation and improves vasodilatation by regulating the DDIT3-eNOS pathway. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Li, C., et al. (2020). Levo-corydalmine attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord. Regional Anesthesia & Pain Medicine, 45(3), 196-205. [Link]

-

Zhang, Y., Wang, C., Wang, L., Parks, G. S., Zhang, X., Guo, W., ... & Wang, Z. (2016). The Antinociceptive Properties of the Corydalis yanhusuo Extract. PloS one, 11(9), e0162870. [Link]

Sources

- 1. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Levo-corydalmine derived from Rhizoma Corydalis suppresses Ox-LDL-induced endothelial cell activation and improves vasodilatation by regulating the DDIT3-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Bridging Traditional Use and Modern Pharmacology

An In-depth Technical Guide to the Pharmacological Properties of Corydalis Alkaloids

For centuries, plants of the Corydalis genus, particularly the tuber of Corydalis yanhusuo, have been a cornerstone of Traditional Chinese Medicine (TCM), revered for their ability to invigorate blood circulation and alleviate pain.[1][2] This traditional knowledge has spurred modern scientific inquiry, revealing a rich and complex repository of over 80 isoquinoline alkaloids as the primary bioactive constituents responsible for these therapeutic effects.[3][4] These compounds exhibit a remarkable breadth of pharmacological activities, including potent analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties.[5][6]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core pharmacological properties of Corydalis alkaloids. It delves into the molecular mechanisms, presents quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways that underpin their therapeutic potential. By synthesizing field-proven insights with rigorous scientific data, this document aims to provide an authoritative grounding for future research and development in this promising area of natural product pharmacology.

Chemical Diversity of Corydalis Alkaloids

The therapeutic versatility of Corydalis is rooted in its chemical diversity. The alkaloids, which are the main bioactive components, are structurally classified into several major groups, primarily protoberberines, aporphines, and opiate alkaloids.[4][7] Key pharmacologically active compounds that have been isolated and extensively studied include tetrahydropalmatine (THP), dehydrocorybulbine (DHCB), protopine, corydaline, and berberine.[3][4] The specific alkaloid profile can be influenced by processing methods; for instance, processing with vinegar or wine can modulate alkaloid content and enhance efficacy.[8]

Core Pharmacological Properties: Mechanisms and Evidence

Corydalis alkaloids exert their effects across multiple biological systems by modulating a variety of molecular targets. Their multifaceted nature makes them compelling candidates for treating complex multifactorial diseases.

Analgesic Effects: A Non-Opioid Paradigm

The most celebrated property of Corydalis is its potent analgesic effect, which is effective against acute, inflammatory, and neuropathic pain.[9][10] Unlike traditional opioids, key Corydalis alkaloids offer pain relief without inducing tolerance, making them highly attractive for treating chronic pain conditions.[9]

Key Alkaloids and Mechanisms:

-

Dehydrocorybulbine (DHCB): Identified as a primary analgesic component, DHCB's mechanism is novel and distinct from opioids.[9][11] Its primary action is the antagonism of the dopamine D2 receptor (D2R).[11][12] This was validated in studies where DHCB's analgesic effects were absent in D2 receptor knockout mice.[9][11] DHCB has shown efficacy in models of thermally-induced acute pain, inflammatory pain, and injury-induced neuropathic pain.[9][10][13] A significant advantage is that repeated use does not lead to antinociceptive tolerance.[9][13]

-

Levo-tetrahydropalmatine (l-THP): This is the more potent enantiomer of tetrahydropalmatine and is a well-established analgesic and sedative.[3][14] Its mechanism is multifaceted, involving the modulation of several neurotransmitter systems.[15][16] It acts as an antagonist at dopamine D1 and D2 receptors and also interacts with GABA receptors, which contributes to its sedative properties.[14][15][17] The analgesic effect of l-THP is mediated by its dual action as a D1 receptor partial agonist and a D2 receptor antagonist.[14]

Anti-Inflammatory Activity

Many Corydalis alkaloids demonstrate significant anti-inflammatory activity, supporting their use in conditions like arthritis.[18][19] The primary mechanism involves the suppression of pro-inflammatory signaling pathways.

Key Alkaloids and Mechanisms:

-

Dehydrocorydaline: This is a major alkaloid in Corydalis rhizoma and accounts for a significant portion of its anti-inflammatory properties.[20][21] It works by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).[20] Mechanistically, it suppresses the activation of the NF-κB transcriptional element by promoting IκBα expression and reducing the nuclear translocation of NF-κB.[20][21]

-

Protopine: This alkaloid also exhibits potent anti-inflammatory effects. It decreases levels of nitric oxide (NO), COX-2, and prostaglandin E2 (PGE2) induced by LPS.[22] Its action is mediated through the inhibition of MAPK phosphorylation and NF-κB activation.[22][23]

-

Tetrahydropalmatine (THP): THP contributes to pain relief in inflammatory models by inhibiting the activation of glial cells (astrocytes and microglia) in the spinal cord.[24][25] This action reduces the production of inflammatory mediators TNF-α and IL-1β.[24][25]

Anti-Cancer Activity

A growing body of evidence highlights the potent anti-cancer effects of Corydalis alkaloids against various malignant tumors.[5][26] Their efficacy stems from multifaceted mechanisms that target core cancer processes.

Key Alkaloids and Mechanisms:

-

General Mechanisms: Corydalis alkaloids exert anti-cancer effects through diverse molecular mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, suppression of angiogenesis (new blood vessel formation), and inhibition of metastasis.[5][26][27]

-

Demethylsonodione: This aporphine alkaloid has shown potent activity against T24 bladder transitional cell carcinoma cells.[28] Its mechanism involves arresting the cell cycle at the S-phase, inducing apoptosis through the accumulation of reactive oxygen species (ROS), and activating the p38 MAPK signaling pathway.[28]

-

Protopine: This alkaloid acts as a microtubule-stabilizing agent, causing mitotic arrest and subsequent apoptotic cell death in hormone-refractory prostate cancer cells.[22]

Neuroprotective Properties

Several Corydalis alkaloids exhibit significant neuroprotective potential, making them subjects of interest for neurodegenerative diseases like Alzheimer's and Parkinson's.[5][29][30]

Key Alkaloids and Mechanisms:

-

Protopine: Protopine demonstrates anticholinesterase and antiamnesic activities.[31] It inhibits acetylcholinesterase (AChE) in a dose-dependent, reversible, and competitive manner.[31][32] In animal models, it has been shown to alleviate scopolamine-induced memory impairment.[31] It also protects PC-12 neurons from oxidative injury by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and reducing apoptosis.[22]

-

Tetrahydropalmatine (THP): THP has shown neuroprotective effects by inhibiting ketamine-induced learning and memory impairment in mice.[6] It achieves this by reducing AChE activity and protecting nerve cells from apoptosis.[6]

Quantitative Data Summary: Bioactivity of Key Alkaloids

The following tables summarize key quantitative data for the primary pharmacological activities of major Corydalis alkaloids, compiled from various preclinical studies.

Table 1: Analgesic and Dopamine Receptor Activity

| Alkaloid | Model/Target | Efficacy/Affinity | Reference(s) |

| Dehydrocorybulbine (DHCB) | Dopamine D2 Receptor | IC₅₀ = 0.52 μM | [12] |

| Tail-flick (thermal pain) | Effective at 5–40 mg/kg (IP) | [12] | |

| Neuropathic Pain | Reverses allodynia at 10 mg/kg | [12] | |

| l-Tetrahydropalmatine (l-THP) | Dopamine D1 Receptor | Kᵢ = 124 nM | [17] |

| Dopamine D2 Receptor | Kᵢ = 388 nM | [17] | |

| Neuropathic Pain Model | 5-10 mg/kg (IP) increases mechanical threshold | [14] | |

| l-Isocorypalmine | Dopamine D1 Receptor | Kᵢ = 83 nM | [33] |

Table 2: Anti-inflammatory and Neuroprotective Activity

| Alkaloid | Model/Target | Efficacy (IC₅₀) | Reference(s) |

| Protopine | Acetylcholinesterase Inhibition | 50 μM | [31] |

| Anti-inflammatory | 50-100 mg/kg inhibits carrageenan-induced edema | [23] | |

| Demethylsonodione | T24 Bladder Cancer Cells | 3.68 ± 0.25 μM | [28] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate Corydalis alkaloids must be robust. Below are representative protocols for key assays.

Protocol 1: Dopamine D1 Receptor Binding Assay

This protocol is foundational for determining the affinity of compounds like l-THP and l-Isocorypalmine for the dopamine D1 receptor.[33]

Objective: To measure the binding affinity (Kᵢ) of a test alkaloid to the human dopamine D1 receptor (hD₁R).

Materials:

-

Membrane preparation from cells expressing hD₁R.

-

[³H]SCH 23390 (radioligand).

-

Test alkaloids (e.g., l-THP) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Methodology:

-

Reaction Setup: In each well of a 96-well plate, combine 50 µL of [³H]SCH 23390 (at a final concentration near its Kₑ), 50 µL of the test alkaloid solution (or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding), and 100 µL of the hD₁R membrane preparation.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test alkaloid concentration. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Release)

This protocol assesses the ability of alkaloids like dehydrocorydaline to suppress inflammatory responses in macrophages.[20]

Objective: To quantify the inhibition of TNF-α and IL-6 release from LPS-stimulated macrophages by a test alkaloid.

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Test alkaloids (e.g., dehydrocorydaline).

-

MTT assay kit for cell viability.

-

ELISA kits for mouse TNF-α and IL-6.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Viability Check: First, perform an MTT assay to determine the non-toxic concentration range of the test alkaloid.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test alkaloid for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the alkaloid-treated groups to the LPS-only control group. Calculate the percentage of inhibition for each concentration.

Conclusion and Future Directions

The alkaloids derived from the Corydalis genus represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, particularly the non-addictive analgesic properties of DHCB and the multi-target anti-inflammatory and neuroprotective effects of THP and protopine, position them as promising leads for drug development.[5][9][30] They offer novel pathways for managing conditions that are currently poorly addressed, such as chronic neuropathic pain and neurodegenerative diseases.[10][30]

Future research should focus on several key areas. Firstly, comprehensive toxicological and safety profiles for the most promising alkaloids are essential before they can advance to clinical trials.[34] Secondly, medicinal chemistry efforts to synthesize derivatives could enhance potency and optimize pharmacokinetic properties.[12] Finally, exploring synergistic effects between different Corydalis alkaloids or in combination with existing therapies could unlock new treatment paradigms. Bridging the gap between traditional knowledge and modern pharmacological validation will continue to be a powerful strategy in the discovery of next-generation therapeutics.

References

- Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (n.d.). Google Scholar.

- Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model. (2019). Psychopharmacology, 236(11), 3169-3182.

- Liu, B., Luo, M., Meng, D., Pan, H., Shen, H., Shen, J., Yao, M., & Xu, L. (2021). Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain. Molecular Pain, 17, 17448069211042117.

- Dehydrocorybulbine. (n.d.). Wikipedia.

- Ma, Z. Z., Xu, W., Su, H., Wang, Z. T., & Ye, W. C. (2010). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 15(7), 5063-5072.

- Anti-inflammatory activities of methanolic extract and alkaloidal components from Corydalis tuber. (1994). Biological and Pharmaceutical Bulletin.

- Kim, K. H., Lee, K. H., Choi, S. U., Kim, Y. H., & Lee, K. R. (2007). Protopine from Corydalis ternata has anticholinesterase and antiamnesic activities. Planta Medica, 73(13), 1417-1420.

- Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflamm

- Protopine. (n.d.). LKT Labs.

- The Anticancer Potential of Corydalis Alkaloids: A Review of Cytotoxicity Studies. (n.d.). Benchchem.

- Dehydrocorybulbine. (2026). Grokipedia.

- Dehydrocorybulbine (DHCB). (n.d.). Benchchem.

- The Neuroprotective Potential of Corydalis yanhusuo Alkaloids: A Technical Guide. (n.d.). Benchchem.

- Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (2020). Pharmaceutical Biology, 58(1), 142-162.

- The Analgesic Properties of Corydalis yanhusuo. (2022). Molecules, 27(19), 6563.

- Corydalis yanhusuo: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.

- Wu, L., Zhang, W., Huang, W., Zhang, Y., & Wang, C. (2018). Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay. Molecules, 23(10), 2593.

- The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo. (2023). Biomedicine & Pharmacotherapy, 168, 115511.

- New alkaloids with anti-inflammatory activities from Corydalis decumbens. (2025). ResearchGate.

- Huang, W., Kong, L., Cao, Y., & Yan, L. (2021). Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. Molecules, 27(1), 215.

- Zhang, Y., Wang, C., Wang, L., Parks, G. S., Zhang, X., Guo, Z., Ke, Y., Li, K.-W., Kim, M. K., Vo, B., Borrelli, E., Ge, G., Yang, L., Wang, Z., & Civelli, O. (2014). A novel analgesic isolated from a traditional Chinese medicine. Current Biology, 24(1), 117-123.

- Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (2025). Medical Science Monitor.

- Corydalis. (2024). Herbal Reality.

- What is Tetrahydropalmatine sulfate used for?. (2024). Patsnap Synapse.

- Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay. (2018). Molecules.

- Protopine – Knowledge and References. (n.d.). Taylor & Francis.

- Corydalis Yanhusuo and its use in traditional Chinese medicine. (n.d.). Viva Dzen.

- Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage. (2020).

- Corydalis. (n.d.). PeaceHealth.

- Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage. (2025). ResearchGate.

- What is the mechanism of Tetrahydropalmatine sulfate?. (2024). Patsnap Synapse.

- Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D₁ Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay. (2018). Molecules, 23(10), 2593.

- CORYDALIS YANHUSUO TUBER EXTRACT. (n.d.). atamankimya.com.

- Natural Product-Inspired Dopamine Receptor Ligands. (2020). Journal of Medicinal Chemistry, 63(23), 14337-14373.

- Chinese herbal compound relieves inflammatory, neuropathic pain. (2014). Pharmaceutical Processing World.

- Dong, X., Liu, C., Wang, J., Liu, Y., Li, J., Li, Y., Tan, C., & Deng, Y. (2022). Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents. Frontiers in Veterinary Science, 9, 996903.

- Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells. (2024). Fitoterapia, 173, 105791.

- The Analgesic Properties of Corydalis yanhusuo. (2022). Semantic Scholar.

- Corydalis – Knowledge and References. (n.d.). Taylor & Francis.

- (PDF) Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (2025). ResearchGate.

- Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches. (2025). Journal of Ethnopharmacology.

- Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. (2024). PLoS ONE, 19(5), e0304258.

- [Chemical constituents from Corydalis yanhusuo]. (2025). ResearchGate.

- The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo. (2023). Bohrium.

- The Antinociceptive Properties of the Corydalis yanhusuo Extract. (2025). ResearchGate.

- Structural characterization and neuroprotective effect of a polysaccharide from Corydalis yanhusuo. (2020). International Journal of Biological Macromolecules, 162, 1511-1520.

Sources

- 1. herbalreality.com [herbalreality.com]

- 2. vivadzen.com [vivadzen.com]

- 3. mdpi.com [mdpi.com]

- 4. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Dehydrocorybulbine - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. benchchem.com [benchchem.com]

- 14. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]

- 16. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Anti-inflammatory activities of methanolic extract and alkaloidal components from Corydalis tuber. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protopine - LKT Labs [lktlabs.com]

- 23. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review | MDPI [mdpi.com]

- 24. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protopine from Corydalis ternata has anticholinesterase and antiamnesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. taylorandfrancis.com [taylorandfrancis.com]

- 33. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]

Corydalmine biosynthesis pathway in Corydalis yanhusuo

An In-Depth Technical Guide to the Biosynthesis of Corydalmine in Corydalis yanhusuo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corydalis yanhusuo is a cornerstone of traditional medicine, prized for its rich diversity of benzylisoquinoline alkaloids (BIAs), which exhibit potent pharmacological activities. Among these, l-corydalmine, a tetrahydroprotoberberine alkaloid, is recognized for its analgesic properties.[1][2] Understanding its biosynthetic pathway is paramount for optimizing production through metabolic engineering and synthetic biology. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, beginning with primary metabolism and culminating in the specialized enzymatic transformations that yield the final product. We will delve into the key enzymatic steps, the underlying genetic framework, and the experimental methodologies required to elucidate and validate this intricate metabolic network.

Introduction: The Architectural Lineage of this compound

This compound belongs to the protoberberine class of BIAs, a vast and structurally diverse family of plant specialized metabolites.[3][4] The biosynthesis of all BIAs originates from the aromatic amino acid L-tyrosine, which undergoes a series of conversions to form the central branch-point intermediate, (S)-reticuline.[5][6] From this nexus, pathways diverge to create the myriad structural scaffolds seen across the Papaveraceae family, including morphine, berberine, and sanguinarine.[7][8] The journey to this compound involves the formation of the characteristic four-ring protoberberine core, followed by a sequence of highly specific decoration reactions—primarily methylations and, critically, a terminal demethylation. This guide will trace this molecular assembly line, highlighting the key enzymatic players and the logic behind the experimental approaches used to characterize them.

The Core Pathway: From L-Tyrosine to the Protoberberine Scaffold

The initial steps of BIA synthesis, leading to the formation of the protoberberine skeleton, are well-established and conserved across many species.[8][9]

Assembly of the Benzylisoquinoline Backbone: The Road to (S)-Reticuline

The pathway is initiated by the conversion of L-tyrosine into both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules are condensed in a stereospecific Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate of the BIA pathway.[5]

A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the pivotal intermediate (S)-reticuline.[5][10][11] A key enzyme in this sequence within C. yanhusuo is (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme from the CYP80 family, which plays a crucial role in forming the dihydroxylated pattern of the benzyl moiety essential for downstream cyclization.[10][11]

Forging the Protoberberine Core: The Berberine Bridge Enzyme (BBE)

The divergence from the general BIA pathway towards the protoberberine class is catalyzed by the berberine bridge enzyme (BBE) .[3][4] This FAD-dependent oxidase performs an intramolecular C-C phenol coupling reaction on (S)-reticuline. The N-methyl group of reticuline is oxidized to form a methylene iminium ion, which then undergoes cyclization with the phenolic ring to create the eponymous "berberine bridge" (C8-N bond), yielding the tetracyclic protoberberine scaffold of (S)-scoulerine.[6] The identification of highly expressed BBE-like genes in C. yanhusuo transcriptomes strongly supports its central role in the plant's alkaloid production.[3][12]

Scaffold Decoration: The Path to l-Tetrahydropalmatine

Once the (S)-scoulerine core is formed, a series of "decorating" enzymes, primarily O-methyltransferases (OMTs), modify the scaffold to produce tetrahydropalmatine (THP), the direct precursor to this compound.[3][5]

Stepwise O-Methylation Cascade

Metabolomic and transcriptomic analyses in Corydalis species have elucidated a coordinated sequence of methylation events.[3][4][9]

-

(S)-Scoulerine → (S)-Tetrahydrocolumbamine: The first modification is the methylation of the 9-hydroxyl group of (S)-scoulerine. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[9][13]

-

(S)-Tetrahydrocolumbamine → l-Tetrahydropalmatine (l-THP): Subsequently, the 2-hydroxyl group of (S)-tetrahydrocolumbamine is methylated. Recent functional characterization of OMTs from C. yanhusuo has identified enzymes, such as CyOMT6, capable of performing this 2-O-methylation, leading to the formation of l-tetrahydropalmatine.[13]

The following diagram illustrates the biosynthetic route from the central intermediate (S)-reticuline to the direct this compound precursor, l-tetrahydropalmatine.

Caption: Pathway from (S)-Reticuline to l-Tetrahydropalmatine.

The Terminal Step: A Postulated O-Demethylation to Yield l-Corydalmine

The final conversion to l-corydalmine from its immediate precursor, l-tetrahydropalmatine, represents the frontier of our current understanding. Pharmacokinetic studies have revealed that l-corydalmine is a monodesmethyl metabolite of l-THP.[5][6] This provides compelling evidence that the terminal biosynthetic step is a highly specific 10-O-demethylation of l-THP.

While the precise enzyme responsible for this transformation in C. yanhusuo has yet to be definitively isolated and characterized, two primary enzyme families are the principal candidates based on known plant metabolic pathways.[14]

-

Cytochrome P450 Monooxygenases (P450s): This versatile superfamily of enzymes is known to catalyze a wide array of reactions, including O-demethylation.[15] A P450 would hydroxylate the methyl group at the C-10 position of THP, leading to an unstable hemiacetal that spontaneously releases formaldehyde to yield the final hydroxyl group of this compound.

-

2-Oxoglutarate/Fe(II)-Dependent Dioxygenases (2-ODDs): This class of enzymes has also been shown to perform O-demethylation reactions in plant alkaloid biosynthesis, notably in the formation of morphine from codeine.[14]

The elucidation of this final step is a key area for future research and will likely be achieved through a combination of transcriptomic analysis to identify candidate P450 or 2-ODD genes, followed by functional characterization.

The complete proposed pathway is visualized below.

Caption: Proposed complete biosynthetic pathway of l-corydalmine.

Methodologies for Pathway Elucidation and Validation

The characterization of the this compound pathway relies on a multi-faceted experimental approach that integrates genomics, enzymology, and analytical chemistry. As a Senior Application Scientist, the emphasis is not merely on the steps, but on the self-validating logic of the workflow.

Transcriptome Mining for Candidate Genes

The foundational step is to identify the genetic blueprints for the biosynthetic enzymes. This is achieved by comparing the transcriptomes (all expressed genes) of C. yanhusuo tissues with high and low alkaloid content (e.g., developing tuber vs. leaf).

Protocol: RNA-Seq and Differential Expression Analysis

-

Tissue Collection: Harvest tissues at different developmental stages (e.g., bulb initiation, expansion, and maturation) where alkaloid profiles are known to vary.[3] Immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA using a high-quality, plant-specific kit. Assess RNA integrity using an Agilent Bioanalyzer or equivalent; an RNA Integrity Number (RIN) > 8.0 is required.

-

Library Preparation & Sequencing: Prepare mRNA-Seq libraries using a poly(A) selection method. Sequence libraries on an Illumina NovaSeq or similar platform to generate >20 million paired-end reads per sample.

-

Bioinformatic Analysis:

-

Perform quality control on raw reads (e.g., using FastQC and Trimmomatic).

-

De novo assemble the transcriptome (e.g., using Trinity), as a reference genome may not be available or complete.[14]

-

Annotate the assembled unigenes by sequence homology searches against protein databases (NCBI Nr, Swiss-Prot, KEGG).

-

Map reads back to the assembly and quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Identify differentially expressed genes (DEGs) that are significantly upregulated in high-alkaloid tissues. Focus on annotated OMTs, P450s, 2-ODDs, and oxidoreductases as primary candidates.[3][4]

-

Functional Characterization of Candidate Enzymes

This is the validation phase, where a gene's predicted function is tested biochemically. The most robust method involves heterologous expression of the candidate gene in a host system that lacks background activity, followed by an in vitro enzyme assay.

Protocol: Heterologous Expression and in vitro Assay

-

Gene Cloning: Synthesize or PCR-amplify the full-length coding sequence of a candidate gene (e.g., a putative O-demethylase) and clone it into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase to support P450 activity).

-

Grow yeast cultures and induce protein expression with galactose.

-

-

Microsome Isolation (for P450s):

-

Harvest induced yeast cells by centrifugation.

-

Lyse cells mechanically (e.g., with glass beads) in an extraction buffer.

-

Perform differential centrifugation: a low-speed spin to pellet cell debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal fraction containing the membrane-bound P450.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

In Vitro Enzyme Assay:

-

Combine the microsomal preparation (or purified enzyme) with the substrate (l-tetrahydropalmatine) in a reaction buffer.

-

For P450s, the reaction must be supplemented with a source of reducing equivalents, typically an NADPH-regenerating system.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Include negative controls (e.g., microsomes from yeast with an empty vector) to ensure the observed activity is specific to the candidate enzyme.

-

-

Product Analysis by LC-MS/MS:

-

Stop the reaction (e.g., by adding ethyl acetate).

-

Extract the alkaloids into the organic solvent, evaporate, and resuspend in methanol.

-

Analyze the sample using a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Validation: The formation of l-corydalmine is confirmed by comparing the retention time and the mass fragmentation pattern (MS/MS) of the enzymatic product with that of an authentic l-corydalmine standard.[1]

-

The following workflow diagram summarizes the process of gene discovery and functional validation.

Caption: Experimental workflow for gene discovery and validation.

Quantitative Data Summary

While kinetic data for the terminal O-demethylase is not yet available, studies on related enzymes in the BIA pathway provide context for typical catalytic efficiencies. The following table presents representative data for key enzyme classes involved in this pathway.

| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | Source |

| P450 Hydroxylase | CyNMCH | (S)-N-methylcoclaurine | 1.87 | [10][11] |

| P450 Bridge-Former | CYP719A13 | (S)-Cheilanthifoline | 5.2 | |

| O-Methyltransferase | CyOMT6 | (S)-Scoulerine | ~ | [13] |

| O-Methyltransferase | CyOMT5 | Columbamine | ~ | [13] |

Note: Specific Km values for CyOMTs from C. yanhusuo are not fully detailed in the literature, but their high catalytic conversion rates have been demonstrated.[13]

Conclusion and Future Perspectives

The biosynthetic pathway of l-corydalmine in Corydalis yanhusuo is a testament to the elegant modularity of plant specialized metabolism. A conserved upstream pathway constructs the central protoberberine scaffold, which is then meticulously tailored by a series of decoration enzymes. While the pathway to the direct precursor, l-tetrahydropalmatine, is well-characterized, this guide posits that the final, crucial step is a 10-O-demethylation reaction.

The definitive identification and characterization of the l-tetrahydropalmatine 10-O-demethylase is the next logical step for the field. This discovery will not only complete our understanding of this compound biosynthesis but will also provide the final genetic tool required for the complete heterologous production of this valuable analgesic in microbial hosts, paving the way for sustainable and scalable manufacturing.

References

-

Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 1, 14. [Link]

-

Ikezawa, N., Tanaka, M., Nagayoshi, M., Shinkyo, R., Sakaki, T., Inouye, K., & Sato, F. (2003). Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells. Journal of Biological Chemistry, 278(40), 38557-38565. [Link]

-

Zhao, X., Pan, Y., Tan, J., Lv, H., Wang, Y., & Chen, D. X. (2024). Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. PLoS ONE, 19(5), e0304258. [Link]

-

Rueffer, M., Bauer, W., & Zenk, M. H. (1994). The formation of corydaline and related alkaloids in Corydalis cava in vivo and in vitro. Canadian Journal of Chemistry, 72(1), 170-175. [Link]

-

Liu, X., Bu, Q., Xu, Y., Ma, Y., Chen, T., Ma, X., Jin, B., Li, Y., Wang, Y., & Li, Q. (2021). Functional characterization of (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis yanhusuo. Plant Physiology and Biochemistry, 168, 507-515. [Link]

-

Zhan, C., & Li, S. (2020). Discovery and modification of cytochrome P450 for plant natural products biosynthesis. Synthetic and Systems Biotechnology, 5(4), 266-274. [Link]

-

Liu, X., Bu, Q., Xu, Y., Ma, Y., Chen, T., Ma, X., Jin, B., Li, Y., Wang, Y., & Li, Q. (2021). Functional characterization of (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis yanhusuo. Semantic Scholar. [Link]

-

Liu, X., Xu, Y., Bu, Q., Ma, Y., Chen, T., Ma, X., Jin, B., Li, Y., Wang, Y., & Li, Q. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. Biotechnology for Biofuels and Bioproducts, 16(1), 25. [Link]

-

Shiraishi, A., Takeda, T., Shoji, T., Nakajima, J., & Sato, F. (2024). Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida. Plant Biotechnology. [Link]

-

Díaz Chávez, M. L., Rolf, M., Gesell, A., & Kutchan, T. M. (2011). Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. Archives of Biochemistry and Biophysics, 507(1), 186-193. [Link]

-

Zhao, X., Pan, Y., Tan, J., et al. (2024). Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. PLOS ONE. [Link]

-

Bu, Q., Xu, Y., Ma, Y., Chen, T., Ma, X., Jin, B., Li, Y., Wang, Y., & Li, Q. (2022). Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids. Frontiers in Plant Science, 13, 911361. [Link]

-

Xu, Z., Zhang, J., Cheng, J., et al. (2024). Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species. Horticulture Research, uhae202. [Link]

-

Liu, C., Yang, J., Zhang, M., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology, 13, 865184. [Link]

-

Chang, L., Zhang, F., Yu, M., et al. (2016). Identification and developmental expression profiling of putative alkaloid biosynthetic genes in Corydalis yanhusuo bulbs. Frontiers in Plant Science, 6, 1247. [Link]

-

Xu, Z., Zhang, J., Cheng, J., et al. (2021). The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales. Nature Communications, 12(1), 5894. [Link]

-

The Analgesic Properties of Corydalis yanhusuo. (2021). ResearchGate. [Link]

-

Wikipedia. (n.d.). Tetrahydropalmatine. Wikipedia. [Link]

-

Kilgore, M. B., Augustin, M. M., & Kutchan, T. M. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Phytochemistry Reviews, 15(2), 317–337. [Link]

-

Liu, C., Yang, J., Zhang, M., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. [Link]

-

Liu, T., Liu, M., Zhang, Y., et al. (2016). L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice. Neuroreport, 27(7), 510-515. [Link]

-

Liu, Y. M., & Liu, G. Y. (2005). Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate. Chirality, 17(2), 90-93. [Link]

-

Wherritt, D. J., & Wencewicz, T. A. (2022). Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine. RSC Chemical Biology, 3(7), 868-875. [Link]

-

Zhang, Y., Wang, C., Wang, L., et al. (2020). Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage. Evidence-Based Complementary and Alternative Medicine, 2020, 3432417. [Link]

-

Henkes, L. M., Franzblau, S. G., & Svoboda, K. P. (2019). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology, 10, 149. [Link]

Sources

- 1. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]